molecular formula C17H14N4OS2 B2385790 N-(4-methylthiazol-2-yl)-6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049371-10-9

N-(4-methylthiazol-2-yl)-6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxamide

Cat. No.: B2385790
CAS No.: 1049371-10-9
M. Wt: 354.45
InChI Key: JTYVBGRQMPSSNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-methylthiazol-2-yl)-6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxamide and its derivatives involves various chemical reactions . The compound was first identified in a high-throughput chemical library screen for compounds that inhibit STAT3 DNA binding. Subsequent studies have shown that it has potent anticancer activity in preclinical models.


Molecular Structure Analysis

The molecular structure of this compound is characterized by several key features. The InChI key for the compound is JTYVBGRQMPSSNB-UHFFFAOYSA-N. The SMILES representation of the molecule is CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=NC(=CS4)C.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The compound is synthesized through a series of reactions involving acetyl acetone/ethyl acetoacetate and NBS, leading to α-bromoketones .

Mechanism of Action

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways in the bacterium.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of pantothenate and, consequently, coenzyme A, thereby affecting the metabolic processes dependent on this coenzyme.

Biochemical Pathways

The affected pathway is the pantothenate and CoA biosynthesis pathway . The downstream effects include disruption of fatty acid metabolism, protein acetylation, and other metabolic processes that require coenzyme A.

Pharmacokinetics

The compound was designed using in silico admet prediction , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties. These properties impact the bioavailability of the compound, determining its concentration at the site of action.

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting Pantothenate synthetase, the compound disrupts the bacterium’s metabolic processes, leading to its inability to proliferate.

Properties

IUPAC Name

6-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c1-10-3-5-12(6-4-10)13-7-21-14(9-24-17(21)19-13)15(22)20-16-18-11(2)8-23-16/h3-9H,1-2H3,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYVBGRQMPSSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=NC(=CS4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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